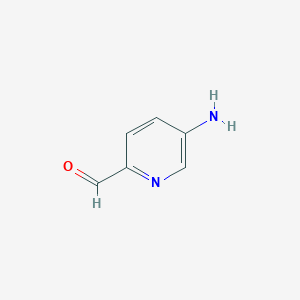

5-Aminopicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-5-1-2-6(4-9)8-3-5/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFMHQIHSPAMMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 Aminopicolinaldehyde

Strategic Approaches to the Amino-Pyridyl Aldehyde Scaffold

The construction of the core 5-aminopicolinaldehyde structure is primarily achieved through two strategic routes: the reduction of a nitro-substituted pyridine (B92270) aldehyde and the synthesis from other substituted pyridine derivatives.

Reductive Transformations of Nitro-Pyridyl Aldehydes

A principal and widely utilized method for synthesizing this compound involves the reduction of a nitro group precursor, specifically 5-nitropicolinaldehyde. google.com This transformation is a critical step that converts the nitro-substituted aromatic ring into the desired amino functionality. The reduction of the nitro group can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). Chemical reductants like tin(II) chloride are also effective for this conversion. The choice of reducing agent and reaction conditions is crucial to selectively reduce the nitro group without affecting the aldehyde functionality.

A patent describes the synthesis of 5-nitropicolinaldehyde, a key precursor, which is then reduced to form this compound. google.com The synthesis of the nitro precursor itself can be achieved through the nitration of picolinaldehyde using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

| Precursor | Reagents/Catalyst | Product | Reference |

| 5-Nitropicolinaldehyde | H₂, Pd/C or SnCl₂ | This compound | |

| Picolinaldehyde | HNO₃, H₂SO₄ | 5-Nitropicolinaldehyde |

Synthetic Routes from Substituted Pyridine Derivatives

An alternative approach to this compound involves building the molecule from other substituted pyridine precursors. nih.gov This can involve a series of reactions to introduce the required amino and aldehyde groups onto the pyridine ring. One such strategy involves the remodeling of (aza)indole skeletons to produce 5-aminoaryl pyridines. nih.gov This method provides a pathway to multifunctionalized pyridines, including those with the desired substitution pattern for this compound. nih.gov

Another route starts from 2-aminopyridine (B139424), which can undergo various reactions to introduce the aldehyde group at the 2-position. researchgate.net For instance, 2-aminopyridine can be reacted with ethyl chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) and subsequent reaction with an appropriate aldehyde to form a Schiff base, which can then be further manipulated. researchgate.net

Directed Functionalization for Aldehyde Moiety Introduction

The introduction of the aldehyde group onto the pyridine ring is a key step that requires careful control of regioselectivity. Several methods exist for the formylation of pyridine rings.

One common method is the ortho-metalation of a substituted pyridine followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). clockss.org For instance, lithiation of bromopyridines with lithium diisopropylamide (LDA) can direct the formylation to a specific position. clockss.org

The Vilsmeier-Haack reaction is another classical method for introducing aldehyde groups, although it can be challenging with the pyridine series. clockss.org More contemporary methods involve the use of directing groups to control the position of functionalization. researchgate.netresearchgate.net These directing groups can activate a specific C-H bond on the pyridine ring, allowing for regioselective introduction of the aldehyde functionality. researchgate.net For example, N-alkylpyridinium salts can act as transient activators for C-H functionalization. beilstein-journals.org

Regioselective Synthesis Strategies and Yield Optimization

Achieving high regioselectivity and optimizing yields are critical considerations in the synthesis of this compound. The choice of synthetic route and reaction conditions plays a pivotal role.

In the reduction of 5-nitropicolinaldehyde, careful selection of the catalyst and reaction parameters is necessary to prevent over-reduction of the aldehyde group. In syntheses starting from other pyridine derivatives, the sequence of reactions and the use of protecting groups are often essential to ensure the desired regiochemical outcome. mdpi.com

| Strategy | Key Factors | Desired Outcome | Reference |

| Reductive Transformation | Selective reducing agent, controlled conditions | High yield of this compound | |

| Directed C-H Functionalization | Choice of directing group and catalyst | Regioselective introduction of aldehyde | researchgate.netresearchgate.netbeilstein-journals.org |

| Multi-step Synthesis | Protecting group strategy, reaction sequence | Control over functional group installation | mdpi.com |

| Process Optimization | Catalyst, solvent, temperature screening | Maximized yield and regioselectivity | organic-chemistry.org |

Reactivity and Derivatization Pathways of 5 Aminopicolinaldehyde

Schiff Base Formation: A Pivotal Reaction Pathway

The formation of a Schiff base, or an imine, is a fundamental reaction pathway for 5-Aminopicolinaldehyde. This reaction involves the condensation of its aldehyde group with a primary amine, establishing a carbon-nitrogen double bond (azomethine group). organic-chemistry.orgimist.ma This transformation is significant for creating new ligands for metal complexes and as an intermediate step in the synthesis of more complex molecules. nih.gov

Reaction Mechanism of Imine (Azomethine) Bond Formation

The synthesis of a Schiff base is a reversible, typically acid-catalyzed reaction that proceeds in two main stages. saudijournals.comvaia.com

Nucleophilic Addition: The process begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde group in this compound. This addition results in the formation of an unstable, neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. organic-chemistry.orgsaudijournals.comresearchgate.net

Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is the rate-determining step and is facilitated by an acid catalyst. saudijournals.com The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequent removal of a proton from the nitrogen atom leads to the formation of the carbon-nitrogen double bond. vaia.com

The reaction conditions, particularly the pH, must be carefully controlled. The rate of imine formation is generally optimal around a pH of 5. At very low pH, the amine substrate becomes protonated and non-nucleophilic, inhibiting the initial attack. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. saudijournals.com

Condensation Reactions with Primary Amine Substrates

The aldehyde functionality of this compound readily condenses with a variety of primary amine substrates. The reactivity of the amine plays a crucial role; aromatic amines, for instance, react to form stable, crystalline Schiff bases. While specific studies detailing a broad range of reactions for this compound are not extensively documented in readily available literature, patent documents list it as a key reactant for producing imines with various aniline (B41778) derivatives. googleapis.comgoogleapis.com For example, its reaction with amines like p-toluidine (B81030) and 2,4-dichloroaniline (B164938) yields the corresponding imine derivatives. googleapis.comgoogleapis.com

Another relevant substrate is sulfanilamide, which contains two distinct primary amino groups: an aromatic amine attached to the benzene (B151609) ring and a sulfonamide amine. The aromatic amine is more basic and, therefore, more nucleophilic. researchgate.net In a reaction with an aldehyde, this group would selectively form the imine bond, demonstrating the chemoselectivity possible in these condensation reactions. researchgate.net

Table 1: Examples of Schiff Base Formation with Primary Amines

| Aldehyde Reactant | Primary Amine Substrate | Resulting Schiff Base (Imine) |

| This compound | p-Toluidine | N-((5-aminopyridin-2-yl)methylene)-4-methylaniline |

| This compound | 2,4-Dichloroaniline | N-((5-aminopyridin-2-yl)methylene)-2,4-dichloroaniline |

| This compound | Sulfanilamide (Aniline -NH₂) | 4-amino-N-(4-(((5-aminopyridin-2-yl)methylene)amino)phenyl)benzenesulfonamide |

Schiff Base Synthesis with Amino Acids and Analogues

The reaction between aldehydes and the primary amine group of amino acids is a well-established method for synthesizing Schiff bases, which are often stabilized as their carboxylate salts. semanticscholar.orgrroij.comuobabylon.edu.iq This reaction is typically carried out in a solvent like ethanol (B145695), sometimes with the addition of a base such as sodium hydroxide (B78521) to facilitate the dissolution of the amino acid and catalyze the reaction. rroij.comuobabylon.edu.iq

While specific literature detailing the synthesis of Schiff bases from this compound and amino acids is limited, the general pathway is analogous to reactions with other aldehydes like salicylaldehyde (B1680747) or benzaldehyde. saudijournals.comsemanticscholar.orgrroij.com The amino group of an amino acid, such as glycine (B1666218) or alanine, acts as the nucleophile, attacking the aldehyde group of this compound to form the corresponding N-((5-aminopyridin-2-yl)methylene)amino acid derivative after dehydration. semanticscholar.orgresearchgate.net These reactions are crucial in bioinorganic chemistry, as the resulting Schiff base ligands can form stable complexes with various metal ions. researchgate.net

Table 2: Representative Schiff Base Synthesis with Amino Acids

| Aldehyde Reactant | Amino Acid Substrate | General Reaction Conditions | Product Structure |

| This compound | Glycine | Ethanol, reflux, optional base catalyst | N-((5-aminopyridin-2-yl)methylene)glycine |

| This compound | Alanine | Ethanol, reflux, optional base catalyst | N-((5-aminopyridin-2-yl)methylene)alanine |

Annulation and Cyclization Reactions Utilizing the Compound as a Building Block

The bifunctional nature of this compound makes it a valuable precursor for constructing fused heterocyclic ring systems through annulation and cyclization reactions. These reactions build a new ring onto the existing pyridine (B92270) core.

Synthesis of Fused 1,5-Naphthyridine Systems (e.g., Friedländer reaction with 3-aminopicolinaldehyde)

The Friedländer annulation is a powerful method for synthesizing quinoline (B57606) and naphthyridine derivatives. organic-chemistry.orgwikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone). organic-chemistry.orgwikipedia.org

While the outline specifically mentions the Friedländer reaction with the regioisomer, 3-aminopicolinaldehyde (B17692), this serves as an excellent model for this class of reaction. mdpi.com In a documented example, 3-aminopicolinaldehyde reacts with 2-methylcyclohexanone (B44802) in the presence of a base like potassium tert-butoxide. The reaction proceeds through an initial aldol (B89426) condensation followed by a cyclizing condensation to form a tetrahydrobenzo[b] Current time information in Bangalore, IN.beilstein-journals.orgnaphthyridine intermediate, which is subsequently dehydrogenated to yield the aromatic benzo[b] Current time information in Bangalore, IN.beilstein-journals.orgnaphthyridine system. mdpi.com The most common synthetic routes to these fused 1,5-naphthyridines are based on the Friedländer reaction using 3-aminopyridine (B143674) derivatives. mdpi.com

Table 3: Example of Friedländer Annulation for Naphthyridine Synthesis

| Amino-aldehyde | Ketone Reactant | Catalyst/Conditions | Intermediate Product | Final Product | Reference |

| 3-Aminopicolinaldehyde | 2-Methylcyclohexanone | 1. t-BuOK, t-BuOH, reflux2. Pd/C, Ph₂O, reflux | 6,7,8,9-Tetrahydrobenzo[b] Current time information in Bangalore, IN.beilstein-journals.orgnaphthyridine | Benzo[b] Current time information in Bangalore, IN.beilstein-journals.orgnaphthyridine | mdpi.com |

Formation of Pyrazole (B372694) Derivatives (e.g., from 5-aminopyrazoles precursors)

This compound can serve as a key building block for the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines. These syntheses often proceed through multi-component reactions where a 5-aminopyrazole is a central precursor. beilstein-journals.orgjocpr.comresearchgate.netbeilstein-journals.org

A critical first step to link this compound to this chemistry is its reaction with hydrazine (B178648) or a hydrazine derivative. This condensation forms a hydrazone. The resulting this compound hydrazone possesses the necessary N-N bond and reactive sites for subsequent cyclization.

The cyclocondensation of this in-situ generated hydrazone with a suitable three-carbon synthon (like a β-ketonitrile or an alkynyl aldehyde) leads to the formation of the fused pyrazolo[3,4-b]pyridine core. jocpr.comnih.gov For instance, the reaction of 5-aminopyrazoles with various aldehydes and a compound with an active methylene group is a common strategy to build the pyridine ring onto the pyrazole. jocpr.combeilstein-journals.org By starting with this compound and forming the pyrazole ring first (via the hydrazone), a complementary approach to these important fused heterocycles is achieved.

Table 4: General Pathway to Fused Pyrazoles from this compound

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type |

| 1 | This compound | Hydrazine Hydrate (B1144303) | 2-(hydrazonomethyl)pyridin-5-amine | Hydrazone Formation |

| 2 | 2-(hydrazonomethyl)pyridin-5-amine | β-Ketonitrile (e.g., malononitrile) | Fused Pyrazolo[3,4-b]pyridine derivative | Cyclocondensation |

Exploration of Other Derivatization Strategies via Amino and Aldehyde Functionalities

The bifunctional nature of this compound, possessing both a primary aromatic amine and an aldehyde group, opens up a wide array of derivatization pathways. These functional groups can be targeted individually or together to synthesize a diverse range of more complex molecules, particularly heterocyclic systems and other scaffolds of interest in medicinal and materials chemistry. The reactivity of the amino group as a nucleophile and the aldehyde as an electrophile are central to these transformations.

The amino group can readily undergo reactions typical of primary aromatic amines. These include acylation, alkylation, and participation in condensation reactions to form Schiff bases. The aldehyde group, on the other hand, is susceptible to nucleophilic attack and can participate in various condensation and cycloaddition reactions. The strategic manipulation of these functionalities allows for the construction of elaborate molecular architectures.

One notable application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. For instance, it has been utilized as a building block in the preparation of kinase inhibitors. In a documented example, this compound was reacted with a substituted aromatic compound in the presence of a palladium catalyst (Pd2(dba)3), a Xantphos ligand, and cesium carbonate as a base. google.com This reaction, carried out at 100 °C, exemplifies a modern cross-coupling approach to derivatize the amino group. google.com

Further exploration of its reactivity includes the formation of imines (Schiff bases) through condensation with primary amines, a fundamental reaction for both the aldehyde and amino groups. The aldehyde function can react with a variety of primary amines to yield substituted imines, while the amino group can react with other aldehydes or ketones.

Condensation reactions with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of new carbon-carbon bonds and potentially subsequent cyclization to form various heterocyclic rings. Similarly, reaction with hydrazine and its derivatives can yield hydrazones, which can be valuable intermediates for the synthesis of pyrazoles and other nitrogen-containing heterocycles. The molecule is also a potential substrate for multicomponent reactions, where its dual functionality can be exploited to rapidly build molecular complexity in a single synthetic operation.

Below are tables summarizing potential derivatization reactions for both the amino and aldehyde functionalities of this compound, based on established chemical principles and documented examples.

Table 1: Derivatization Reactions of the Amino Group of this compound

| Reaction Type | Reagent/Catalyst | Product Type |

| Acylation | Acyl chloride, Pyridine | N-Acyl-5-aminopicolinaldehyde |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-5-aminopicolinaldehyde |

| Alkylation | Alkyl halide, Base | N-Alkyl-5-aminopicolinaldehyde |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | N-Alkyl-5-aminopicolinaldehyde |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl halide, Palladium catalyst, Ligand, Base | N-Aryl/Heteroaryl-5-aminopicolinaldehyde |

| Diazotization | Nitrous acid (NaNO2, HCl), then coupling agent | Azo compounds |

Table 2: Derivatization Reactions of the Aldehyde Group of this compound

| Reaction Type | Reagent/Catalyst | Product Type |

| Schiff Base Formation | Primary amine, Acid/Base catalyst | Imine |

| Knoevenagel Condensation | Active methylene compound (e.g., Malononitrile), Base | α,β-Unsaturated nitrile |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Henry Reaction | Nitroalkane, Base | β-Nitro alcohol |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH4) | Secondary or Tertiary Amine |

| Cyanohydrin Formation | Hydrogen cyanide or TMSCN | Cyanohydrin |

| Oxidation | Oxidizing agent (e.g., KMnO4) | 5-Aminopicolinic acid |

| Reduction | Reducing agent (e.g., NaBH4) | (5-Aminopyridin-2-yl)methanol |

Coordination Chemistry of 5 Aminopicolinaldehyde and Its Metal Complexes

Ligand Design Principles and Coordination Motifs

The design of ligands derived from 5-Aminopicolinaldehyde is fundamentally based on the strategic placement of its functional groups. The aldehyde group (-CHO) is a prime site for condensation reactions with primary amines (R-NH₂), resulting in the formation of a Schiff base containing an imine or azomethine group (-CH=N-). nih.govsapub.orgijarsct.co.in This reaction transforms the starting aldehyde into a more complex ligand system capable of chelating to metal ions.

The most common coordination motif involves the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the newly formed imine group. These two donor atoms are ideally positioned to act as a bidentate N,N-donor, forming a highly stable five-membered chelate ring upon coordination with a metal center. ijarsct.co.in This bidentate chelation is a powerful principle in ligand design as it significantly enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect. The exocyclic amino group (-NH₂) at the 5-position can also influence the electronic properties of the ligand and may participate in intermolecular hydrogen bonding, further stabilizing the crystal lattice of the complex. sciencenet.cn

Synthesis and Characterization of Transition Metal Complexes

The synthesis and characterization of metal complexes involving ligands derived from this compound are central to exploring their properties and potential applications.

The preparation of these metal complexes is typically a straightforward, two-step process. nih.govnih.govorientjchem.orgmdpi.com

Schiff Base Ligand Synthesis: The first step involves the synthesis of the Schiff base ligand itself. This is achieved through the condensation reaction of this compound with a selected primary amine. The reaction is often carried out in an alcohol solvent, such as ethanol (B145695) or methanol, and may be catalyzed by a few drops of acid. mdpi.com The mixture is typically refluxed for several hours, after which the Schiff base product precipitates upon cooling. orientjchem.org

Complexation with Metal Ions: The second step is the complexation of the isolated Schiff base ligand with a transition metal salt (e.g., chlorides, nitrates, or acetates of metals like Cu(II), Ni(II), Co(II), or Zn(II)). orientjchem.orgcore.ac.uk The ligand and the metal salt are dissolved in a suitable solvent, again often an alcohol, and the mixture is stirred, sometimes with heating. The resulting metal complex, which is typically a colored solid, can then be isolated by filtration, washed, and dried. core.ac.uk

A general synthetic scheme is shown below: Step 1: Ligand Formation NC₅H₃(NH₂)(CHO) + R-NH₂ → NC₅H₃(NH₂)(CH=N-R) + H₂O

Step 2: Complex Formation 2 [NC₅H₃(NH₂)(CH=N-R)] + MCl₂ → [M(NC₅H₃(NH₂)(CH=N-R))₂]Cl₂

The coordination number and geometry of the central metal ion in these complexes are determined by several factors, including the size and oxidation state of the metal ion, the steric bulk of the Schiff base ligand, and the nature of any co-ligands (such as halides or solvent molecules). mdpi.comwikipedia.org

Commonly observed geometries for transition metal complexes include:

Octahedral: With a coordination number of six, this is one of the most frequent geometries. It can be achieved by the coordination of two tridentate ligands or, more commonly for these systems, two bidentate Schiff base ligands and two additional monodentate ligands (like water or chloride ions) to the metal center. nih.govcore.ac.ukjscimedcentral.com

Square Pyramidal: This five-coordinate geometry is often found in copper(II) complexes. mdpi.comresearchgate.netrsc.orgnih.gov The structure consists of a square base of four donor atoms with a fifth donor atom in the apical position.

Trigonal Bipyramidal: Another five-coordinate geometry, the trigonal bipyramidal arrangement can be adopted as an alternative to the square pyramidal structure. The energy difference between these two geometries is often small, and the exact structure can be influenced by subtle steric and electronic factors. rsc.orgbibliomed.org

| Coordination Number | Geometry | Typical Metal Ions |

|---|---|---|

| 5 | Square Pyramidal | Cu(II), V(IV) |

| 5 | Trigonal Bipyramidal | Cu(II), Co(II) |

| 6 | Octahedral | Cr(III), Fe(III), Co(II), Ni(II) |

Electronic Structure and Ligand Field Effects on Metal Centers

The electronic properties of the transition metal complexes are best described by Ligand Field Theory (LFT), which is an extension of molecular orbital theory. fiveable.mepurdue.eduwikipedia.org LFT considers the interaction between the metal's d-orbitals and the orbitals of the ligand's donor atoms. This interaction removes the degeneracy of the d-orbitals, splitting them into different energy levels. libretexts.org

The Schiff base ligands derived from this compound, with their pyridine and imine nitrogen donors, act as strong σ-donors and moderate π-acceptors. wikipedia.org The extent of the d-orbital splitting (Δ) is known as the ligand field splitting energy, and its magnitude dictates the electronic and magnetic properties of the complex.

Weak Field vs. Strong Field: If the splitting energy (Δ) is small (weak field), electrons will occupy the higher energy d-orbitals before pairing in the lower energy orbitals, leading to a "high-spin" complex with a maximum number of unpaired electrons.

Strong Field vs. Weak Field: If Δ is large (strong field), it is energetically more favorable for electrons to pair up in the lower-energy orbitals before occupying the higher ones. This results in a "low-spin" complex with fewer unpaired electrons. libretexts.org

The position of these ligands in the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, is crucial. Pyridine-imine ligands are generally considered to be relatively strong-field ligands, often leading to low-spin complexes, particularly with second and third-row transition metals or with metals in higher oxidation states.

Advanced Spectroscopic and Analytical Characterization Techniques for Coordination Compounds

A suite of spectroscopic and analytical methods is employed to fully characterize the structure and bonding in coordination compounds derived from this compound. ekb.egimpactfactor.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for confirming the formation of the Schiff base and its coordination to the metal. The disappearance of the C=O stretch of the aldehyde and the appearance of a strong band for the C=N (imine) group around 1600-1650 cm⁻¹ are key indicators of ligand formation. sapub.orgresearchgate.net Upon complexation, this C=N stretching frequency often shifts to a different wavenumber, indicating the coordination of the imine nitrogen to the metal center. core.ac.uk Furthermore, the appearance of new, weaker bands in the far-infrared region (typically below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. impactfactor.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., those of Zn(II) or d⁶ low-spin Fe(II)), ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution. The formation of the imine bond is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum. Upon coordination, the signals for protons on the pyridine ring and near the imine group typically shift downfield due to the electron-withdrawing effect of the metal cation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insight into their electronic structure. The spectra typically display several types of absorptions:

Intra-ligand transitions: Intense bands in the ultraviolet region are usually assigned to π→π* and n→π* electronic transitions located within the aromatic system of the Schiff base ligand. rsc.orgekb.eg

Charge Transfer (CT) bands: More intense bands, often in the visible region, can be attributed to ligand-to-metal charge transfer (LMCT) transitions.

d-d transitions: Weaker absorption bands in the visible or near-infrared region correspond to the promotion of electrons between the split d-orbitals of the metal center. The energy and number of these bands are highly dependent on the coordination geometry and the ligand field strength, making UV-Vis spectroscopy a powerful tool for deducing the geometry of the complex. impactfactor.org

| Technique | Key Information Provided | Typical Observations for Schiff Base Complexes |

|---|---|---|

| FT-IR | Confirmation of imine bond formation and coordination | Appearance of C=N stretch (~1620 cm⁻¹); Shift in C=N frequency upon complexation; New M-N bands (~450-550 cm⁻¹) |

| NMR (¹H, ¹³C) | Structural elucidation of diamagnetic complexes | Signal for imine proton (-CH=N-) at ~8-9 ppm; Downfield shift of ligand protons upon coordination |

| UV-Vis | Electronic structure and coordination geometry | Intense UV bands (π→π*); Visible bands for charge transfer and d-d transitions |

Advanced Applications in Chemical and Biological Research

Catalytic Applications of Derived Complexes

The ability of 5-Aminopicolinaldehyde to form Schiff base ligands upon condensation with primary amines is a cornerstone of its catalytic applications. nih.govresearchgate.netijarsct.co.in These Schiff bases are excellent chelating agents for a variety of transition metal ions, forming stable and catalytically active complexes. nih.govmdpi.com The resulting metal-Schiff base complexes have been extensively explored in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis Utilizing Metal-Schiff Base Complexes

Metal-Schiff base complexes derived from this compound and its analogues are effective catalysts in a range of organic transformations. researchgate.netresearchgate.net These complexes, where the metal ion is coordinated to the Schiff base ligand, can act as Lewis acids and facilitate reactions by activating substrates. The electronic properties of the Schiff base ligand, which can be tuned by modifying the substituents on the aldehyde or amine precursors, play a crucial role in the catalytic activity of the metal complex. mdpi.comfitnyc.edu

For instance, copper(II) complexes of Schiff bases have demonstrated remarkable catalytic activity in Claisen-Schmidt condensation reactions, leading to the synthesis of chalcone (B49325) derivatives with high yields (often exceeding 90%). mdpi.com The general structure of these complexes involves the coordination of the metal ion to the imine nitrogen and another donor atom from the ligand, creating a stable catalytic center. nih.govdoaj.org The catalytic cycle typically involves the coordination of the reactants to the metal center, followed by the facilitated reaction and subsequent release of the product.

Below is a table summarizing the performance of various metal-Schiff base complexes in homogeneous catalysis:

| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |

| Copper(II)-Schiff Base Complex | Claisen-Schmidt Condensation | Various aldehydes and acetophenone | Chalcone derivatives | >90 | mdpi.com |

| Palladium(II)-Schiff Base Complex | C-C Coupling Reactions | Phenylboronic acid and iodobenzene | Biphenyl | High | researchgate.net |

| Ruthenium(III)-Schiff Base Complex | Oxidation of Alcohols | Primary and secondary alcohols | Aldehydes and ketones | High | researchgate.net |

Heterogeneous Catalysis Development and Performance Evaluation

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant research has been directed towards the development of heterogeneous catalysts. mdpi.com This often involves the immobilization of metal-Schiff base complexes derived from compounds like this compound onto solid supports. rsc.org

Magnetic nanoparticles, such as iron oxide (Fe₃O₄) coated with silica (B1680970) (SiO₂), have emerged as popular supports due to their high surface area and ease of separation using an external magnet. rsc.org The Schiff base complex is covalently attached to the silica surface, creating a robust and reusable catalyst. For example, a manganese-Schiff base complex immobilized on magnetic nanoparticles has been successfully employed for the green synthesis of biologically active pyrido[1,2-a]pyrimidin-6-ones. rsc.org This heterogeneous catalyst demonstrated high efficiency, short reaction times, and could be recycled multiple times without a significant loss in its catalytic activity. rsc.org

The performance of these heterogeneous catalysts is influenced by factors such as the nature of the support, the method of immobilization, and the stability of the metal complex under the reaction conditions.

Role in Redox Catalysis and Small Molecule Activation

The redox-active nature of both the metal center and the Schiff base ligand in certain complexes derived from this compound analogues allows them to participate in redox catalysis. udel.edu These complexes can facilitate oxidation and reduction reactions by acting as electron transfer agents. For example, some transition metal complexes have shown catalytic activity in the oxidation of catechols to quinones. ijfans.org

Furthermore, these complexes have the potential to play a role in the activation of small molecules, a critical area of research for addressing energy and environmental challenges. nih.gov The activation of inert small molecules requires highly reactive species, and the tunable electronic properties of metal-Schiff base complexes make them promising candidates for this purpose. nih.gov By carefully designing the ligand framework and selecting the appropriate metal ion, it is possible to create complexes that can bind to and activate small molecules like carbon dioxide.

Design and Application of Chemical Probes

The unique chemical structure of this compound also lends itself to the design of chemical probes for various biological applications. nih.gov These probes are engineered to interact with specific biomolecules or to respond to changes in the cellular environment, often resulting in a detectable signal, such as fluorescence. mdpi.com

Development of Fluorescent Probes for Bioanalytical Applications

Fluorescent probes are powerful tools for visualizing and quantifying biological processes in real-time. bath.ac.ukrsc.org Derivatives of this compound can be incorporated into fluorescent scaffolds to create sensors for specific analytes. The amino group can serve as a reaction site for binding to a target molecule, leading to a change in the fluorescence properties of the probe. researchgate.net

The design of these probes often involves linking the this compound moiety to a fluorophore. The interaction of the probe with its target can modulate the electronic properties of the fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response. For instance, probes have been developed for the detection of various biomolecules and ions, such as lysine (B10760008) and zinc. nih.govnih.gov The selectivity of these probes is a critical aspect of their design, ensuring that they only respond to the target of interest in a complex biological milieu. rsc.org

The following table summarizes examples of fluorescent probes and their bioanalytical applications:

| Probe Type | Target Analyte | Principle of Detection | Application | Reference |

| Pyrroloquinoline-based | Lysine | Specific binding leading to fluorescence enhancement | Imaging lysine in living cells and water samples | nih.gov |

| Hemicyanine-based | Aminopeptidase N | Enzymatic cleavage leading to fluorescence turn-on | In vivo imaging of enzyme activity | rsc.org |

| Pyrazoline-based | Zinc ions (Zn²⁺) | Chelation-enhanced fluorescence | Detection of zinc in biological systems | nih.gov |

Application in Chemoproteomics and Proteome Profiling

Chemoproteomics aims to study the interactions of small molecules with proteins on a proteome-wide scale. beilstein-journals.org Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to covalently label active enzymes in their native environment. rsc.org Probes derived from scaffolds similar to this compound can be designed to target specific classes of enzymes.

These probes typically consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of the target protein, a recognition element that directs the probe to a specific protein family, and a reporter tag (e.g., an alkyne or azide) for subsequent visualization or enrichment. beilstein-journals.orgnih.gov For example, cyanopyrrolidine-based probes have been used to profile deubiquitinases and aldehyde dehydrogenases. rsc.orgnih.gov The aldehyde functionality, similar to that in this compound, can be a key feature in the design of the reactive group.

By using these probes in combination with mass spectrometry-based proteomics, researchers can identify the protein targets of a small molecule, quantify changes in enzyme activity, and gain insights into complex biological processes. nih.gov

Functionalization for Specific Target Engagement Studies

The functionalization of small molecules to study their engagement with specific biological targets is a cornerstone of modern chemical biology. This often involves the introduction of reporter tags, cross-linking agents, or affinity handles. For aldehydes, this can be achieved through reactions like reductive amination or the formation of hydrazones and oximes.

However, a detailed search of scientific databases and chemical literature reveals a lack of specific studies detailing the functionalization of this compound for the purpose of target engagement. While the inherent reactivity of its aldehyde and amino groups suggests potential for such applications, published research to date has not explored these possibilities. General bioconjugation strategies exist for aldehydes, but their specific application to this compound for creating chemical probes to study target binding has not been documented.

Role as a Synthetic Precursor to Research Compounds with Bioactivity

The pyridine (B92270) ring is a common scaffold in a vast number of bioactive compounds and approved drugs. The unique substitution pattern of this compound, featuring both an amino and an aldehyde group, theoretically positions it as a valuable starting material for the synthesis of complex heterocyclic systems with potential biological activity.

Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. Many of these inhibitors feature nitrogen-containing heterocyclic cores, such as pyridopyrimidines, which can form key hydrogen bonding interactions within the ATP-binding site of kinases. The structure of this compound suggests it could be a precursor for the synthesis of such scaffolds. For instance, condensation of the aldehyde with a suitable active methylene (B1212753) compound, followed by cyclization involving the amino group, could potentially lead to the formation of a pyridopyrimidine core.

Despite this theoretical potential, a review of the medicinal chemistry literature does not yield specific examples of synthetic pathways where this compound is directly utilized as a precursor for the construction of kinase inhibitor scaffolds. While numerous publications describe the synthesis of pyridopyrimidine-based kinase inhibitors, they typically employ different starting materials and synthetic routes. nih.govnih.govrsc.org The specific application of this compound in this context has not been reported in peer-reviewed literature.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For any chemical series derived from this compound, a systematic SAR study would involve the synthesis and biological evaluation of a library of analogs.

Key modifications would likely include:

Derivatization of the amino group: Acylation, alkylation, or incorporation into a heterocyclic ring to probe interactions with the solvent-exposed region of a target protein.

Substitution on the pyridine ring: Although not directly part of the starting material, further modification of the pyridine core could be explored in subsequent generations of compounds.

While these are standard medicinal chemistry practices, there are no published SAR studies centered on a chemical series specifically derived from this compound. The existing literature on the SAR of pyridine-containing compounds provides general principles that would be applicable, but a dedicated study on derivatives of this particular aldehyde is not available. nih.govnih.gov

Future Research Directions and Emerging Perspectives

Exploration of Unconventional Synthetic Methodologies

The pursuit of more efficient, sustainable, and scalable methods for the synthesis of 5-Aminopicolinaldehyde and its derivatives is a key area of future research. While traditional synthetic routes exist, the exploration of unconventional methodologies promises to overcome limitations such as harsh reaction conditions, low atom economy, and the generation of hazardous waste.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processes, including enhanced reaction control, improved safety, and facile scalability. nih.govmdpi.comflinders.edu.au The application of flow chemistry to the synthesis of 5-APAL could enable precise control over reaction parameters, leading to higher yields and purity. nih.govmdpi.comflinders.edu.au Multi-step sequences, including nitration, reduction, and formylation of pyridine (B92270) precursors, could be integrated into a continuous-flow system, minimizing manual handling and intermediate purification steps. flinders.edu.au

Mechanochemistry: This solvent-free or low-solvent approach utilizes mechanical energy to drive chemical reactions. The application of mechanochemistry to the synthesis of 5-APAL could significantly reduce the environmental impact by minimizing solvent usage and energy consumption. Ball milling and twin-screw extrusion are promising techniques for solid-state reactions, potentially leading to novel reaction pathways and improved efficiency.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of 5-APAL represents a green and highly selective alternative to traditional chemical methods. Future research could focus on identifying or engineering enzymes, such as aminotransferases or oxidoreductases, that can selectively introduce the amino and aldehyde functionalities onto the pyridine ring. This approach aligns with the growing demand for sustainable and biocompatible synthetic processes.

Rational Design of Novel Ligand Architectures for Enhanced Performance

The inherent coordinating ability of the pyridine nitrogen and the aldehyde oxygen, coupled with the electronic influence of the amino group, makes this compound an excellent platform for the rational design of novel ligands for catalysis.

The future in this area lies in the precise tuning of the steric and electronic properties of 5-APAL-derived ligands to achieve enhanced catalytic performance. This can be achieved through several strategies:

Modification of the Amino Group: Derivatization of the 5-amino group with various functional moieties can modulate the electron-donating capacity of the pyridine ring, thereby influencing the electronic properties of the resulting metal complex. For instance, acylation or alkylation of the amino group can be used to fine-tune the ligand's sigma-donating and pi-accepting capabilities.

Elaboration of the Aldehyde Functionality: The aldehyde group can be readily converted into a variety of other coordinating groups, such as imines (through condensation with primary amines), oximes, and hydrazones. This allows for the creation of a diverse library of Schiff base ligands with varying coordination geometries and electronic properties. fitnyc.edu The choice of the amine used for condensation can introduce additional steric bulk or functional groups that can influence the catalytic activity and selectivity. fitnyc.edu

Introduction of Chiral Moieties: For asymmetric catalysis, the incorporation of chiral centers into the ligand architecture is crucial. This can be achieved by using chiral amines for the condensation with the aldehyde group or by modifying the amino group with chiral auxiliaries. The rational design of such chiral ligands is a key step towards the development of highly enantioselective catalysts. nih.gov

Computational modeling and density functional theory (DFT) calculations will play an increasingly important role in the rational design of these ligands. rsc.org These tools can predict the geometric and electronic structures of the resulting metal complexes and provide insights into the reaction mechanisms, thereby guiding the synthetic efforts towards the most promising ligand architectures. rsc.org

Integration into Advanced Chemical Biology Tools and Sensing Technologies

The inherent fluorescence of the aminopyridine scaffold and the reactivity of the aldehyde group position this compound as a valuable building block for the development of sophisticated tools for chemical biology and sensing applications. mdpi.comnih.gov

Fluorescent Probes and Sensors: The development of "turn-on" or ratiometric fluorescent probes based on 5-APAL for the detection of specific analytes is a promising area of research. The aldehyde group can be functionalized with a recognition moiety that, upon binding to the target analyte, triggers a change in the fluorescence properties of the aminopyridine core. mdpi.commdpi.com Future efforts will focus on designing probes with high selectivity, sensitivity, and photostability for applications in cellular imaging and environmental monitoring. mdpi.comnih.gov

Bioorthogonal Chemistry: The aldehyde functionality of 5-APAL can participate in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org Specifically, aldehydes can react with hydrazides or aminooxy compounds to form stable hydrazones or oximes, respectively. This reactivity can be exploited for the site-specific labeling of biomolecules. wikipedia.orgnih.govnih.govpsu.edubiorxiv.org Future research could involve the metabolic incorporation of a 5-APAL derivative into a biomolecule, followed by its selective labeling with a probe molecule via a bioorthogonal ligation reaction.

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing 5-Aminopicolinaldehyde with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, catalyst loading) to minimize side products. Use column chromatography or recrystallization for purification, and confirm purity via HPLC (>95%) or GC-MS. Characterize the compound using /-NMR to verify aldehyde and amine functional groups, and compare spectral data with literature values to detect impurities . Document reagent sources (e.g., Sigma-Aldrich for picoline derivatives) and synthesis protocols in detail to ensure reproducibility .

Q. How should researchers design experiments to characterize this compound’s stability under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 3–10) and incubate the compound at controlled temperatures (e.g., 25°C and 37°C). Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at λ~270 nm for aldehyde groups) and quantify stability using half-life calculations. Validate results with LC-MS to identify degradation byproducts. Include negative controls (e.g., inert solvents) and triplicate trials to ensure statistical robustness .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

- Methodological Answer : Use a combination of -NMR (to detect aldehyde protons at δ~9.5–10 ppm) and IR spectroscopy (C=O stretch at ~1700 cm). For complex derivatives, employ -NMR and 2D techniques (e.g., HSQC, HMBC) to resolve ambiguous signals. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Report all spectral acquisition parameters (e.g., solvent, instrument model) for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound-mediated Schiff base formations?

- Methodological Answer : Systematically test variables such as stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and reaction time. Use -NMR to monitor reaction progress in real time and identify intermediates. Compare results with prior studies, highlighting differences in experimental conditions (e.g., inert atmosphere vs. ambient air). Employ statistical tools (e.g., ANOVA) to assess significance of yield variations and propose mechanistic hypotheses (e.g., solvent-dependent nucleophilicity) .

Q. What strategies are effective for elucidating the mechanistic role of this compound in catalytic cycles?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated analogs to identify rate-determining steps. Use DFT calculations (e.g., Gaussian software) to model transition states and electron density maps. Validate hypotheses with in situ FTIR or Raman spectroscopy to detect transient intermediates. Publish raw computational data (e.g., .log files) and experimental spectra in supplementary materials for peer validation .

Q. How can researchers address discrepancies in the biological activity data of this compound-based inhibitors?

- Methodological Answer : Re-evaluate assay conditions (e.g., cell line variability, incubation time, inhibitor concentration ranges). Perform dose-response curves (IC) with triplicate measurements and include positive/negative controls (e.g., known inhibitors/DMSO). Use meta-analysis to compare published data, accounting for methodological differences (e.g., fluorometric vs. colorimetric assays). Propose standardized protocols for future studies, emphasizing cell viability controls and statistical power calculations .

Methodological Guidance

Q. What are best practices for ensuring reproducibility in this compound research?

- Methodological Answer : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration dates) in a lab notebook or electronic repository. Share raw data (e.g., NMR FID files, chromatograms) via open-access platforms like Zenodo. Use reference compounds (e.g., commercially available aldehydes) to validate analytical methods. Adhere to IUPAC nomenclature and report uncertainties (e.g., ±SD in yield calculations) .

Q. How should researchers design a robust literature review for this compound studies?

- Methodological Answer : Use databases like SciFinder or PubMed with structured queries (e.g., "this compound AND synthesis NOT industrial"). Filter results by publication date (last 10 years) and impact factor (IF >3.0 journals). Organize findings thematically (e.g., synthesis, applications, toxicity) and critically evaluate conflicting data using tools like PRISMA flowcharts. Cite primary sources over reviews to avoid indirect biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.